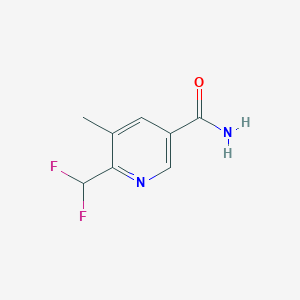

6-(Difluoromethyl)-5-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(Difluoromethyl)-5-methylnicotinamide” is a part of the difluoromethylation processes based on X–CF2H bond formation . Difluoromethylation has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

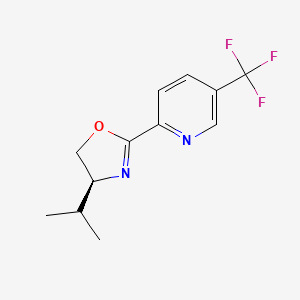

The molecular structure of “6-(Difluoromethyl)-5-methylnicotinamide” is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This structure is a result of the difluoromethylation processes .Chemical Reactions Analysis

The chemical reactions involving “6-(Difluoromethylation)-5-methylnicotinamide” are part of the difluoromethylation processes. These processes have seen the development of electrophilic, nucleophilic, radical and cross-coupling methods to construct C(sp3)–CF2H bonds .Scientific Research Applications

Late-Stage Difluoromethylation

Metal-Based Methods: The last decade has witnessed an upsurge in metal-based methods that can transfer CF₂H (difluoromethyl) to C(sp²) sites both stoichiometrically and catalytically. These methods enable late-stage functionalization of complex molecules, streamlining access to pharmaceutical compounds .

Minisci-Type Radical Chemistry: This strategy is particularly effective for heteroaromatics. Difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry, expanding the toolbox for late-stage functionalization .

Stereoselective Difluoromethylation: While examples of electrophilic, nucleophilic, and radical methods exist for constructing C(sp³)–CF₂H bonds, achieving stereoselective difluoromethylation remains challenging. Researchers are actively exploring ways to enhance stereoselectivity in this field .

Site-Selective Installation on Biomolecules: An exciting departure is the precise site-selective installation of CF₂H onto large biomolecules, such as proteins. This opens up new avenues for drug discovery and therapeutic development .

Medicinal Chemistry Applications

Overview: The unique difluoromethyl moiety in “6-(Difluoromethyl)-5-methylnicotinamide” offers exciting possibilities in medicinal chemistry.

Drug Candidates: The addition of a methyl group to the nitrogen atom of an amide in drug candidates can alter their conformations, affecting their biological activity. Researchers are exploring how this modification impacts drug efficacy and pharmacokinetics .

Targeting Specific Enzymes: The difluoromethyl group can be strategically incorporated into drug molecules to target specific enzymes or receptors. This approach enhances drug selectivity and potency .

Future Directions

Novel Reagents: Researchers are developing novel non-ozone-depleting difluorocarbene reagents for X–H insertion, expanding the toolbox for difluoromethylation reactions .

Process Chemistry: Interest in process chemistry has grown, driven by streamlined access to pharmaceutical molecules. Expect continued advancements in synthetic methodologies and applications .

Late-stage difluoromethylation: concepts, developments, and perspective Fluorinated compounds present opportunities for drug discovery

Future Directions

The future directions in the research of difluoromethylation processes, including “6-(Difluoromethyl)-5-methylnicotinamide”, involve the development of more effective and general difluoromethylation reagents . The field has generated interest for process chemistry and is expected to continue to evolve.

Mechanism of Action

Target of Action

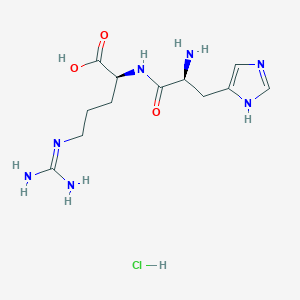

It’s worth noting that compounds with similar structures, such as eflornithine, target the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells .

Biochemical Pathways

Given the potential target of ornithine decarboxylase, it’s plausible that the compound could impact the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer .

Result of Action

Based on the potential inhibition of ornithine decarboxylase, the compound could potentially disrupt the biosynthesis of polyamines, thereby affecting cell growth and differentiation .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds

properties

IUPAC Name |

6-(difluoromethyl)-5-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPTZNZFHWIRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-5-methylnicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)